Cytembena
Descripción
Cytembena (sodium-cis-β-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent that inhibits DNA synthesis by directly interfering with replication processes . In vitro studies demonstrate concentration-dependent effects on cancer cells, such as irreversible G₂-phase arrest in HeLa cells at 7.5 × 10⁻⁵ M and suppression of S-phase DNA synthesis . In vivo, this compound has been administered subcutaneously (5–80 mg/kg) in rodent models, showing dose-dependent chromosomal aberrations and synergistic effects with alkylating agents like cyclophosphamide .
Structure
2D Structure
Propiedades
IUPAC Name |
sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCIQWIGOVWEX-MLBSPLJJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)[O-])/Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020368 | |
| Record name | Cytembena | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytembena is a white to off-white powder. (NTP, 1992) | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
21739-91-3 | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytembena | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytembena | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM BROMEBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V238C7BMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYTEMBENA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
500 to 505 °F (NTP, 1992) | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Métodos De Preparación
Condensation of 2-Cyano-3-(4-Methoxyphenyl)Acrylonitrile
The primary synthetic route for this compound involves the base-catalyzed condensation of two molecules of 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This reaction proceeds via nucleophilic attack, facilitated by deprotonation of the acrylonitrile precursor, leading to the formation of a conjugated system.
Reaction Conditions :
- Base : Alkaline agents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to deprotonate the α-hydrogen of the acrylonitrile, enhancing its nucleophilicity.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates.
- Temperature : Reactions are conducted under reflux (80–100°C) to ensure sufficient energy for bond formation while minimizing side reactions.
Mechanistic Steps :
- Deprotonation : The base abstracts a proton from the α-carbon of 2-cyano-3-(4-methoxyphenyl)acrylonitrile, generating a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the electrophilic β-carbon of a second acrylonitrile molecule, forming a carbon-carbon bond.
- Elimination : A cyanide group (CN⁻) is expelled, yielding the unsaturated intermediate.
- Bromination : Subsequent bromination at the α-position introduces the bromine atom, finalizing the this compound structure.
Challenges :
- Regioselectivity : Competing reactions at alternative electrophilic sites may occur, necessitating precise stoichiometric control.
- Purification : The product often requires recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts.
Structural and Physicochemical Considerations
Molecular Features Influencing Synthesis
This compound’s molecular structure (C₁₁H₉BrO₄) comprises a methoxyphenyl group, a brominated α,β-unsaturated ketone, and a carboxylic acid moiety. These functional groups dictate its reactivity and purification requirements:
| Property | Value |
|---|---|
| Molecular Weight | 285.09 g/mol |
| Melting Point | 260–263°C (500–505°F) |
| Solubility (70°F) | 50–100 mg/mL in aqueous solutions |
| Storage Conditions | 0–4°C (short-term), -20°C (long-term) |
The presence of both hydrophobic (aromatic ring) and hydrophilic (carboxylic acid) groups complicates solvent selection during synthesis. Methanol or ethanol-water mixtures are often used to balance solubility and precipitation efficiency.
Analytical Validation of Synthesis
Spectroscopic Characterization
Post-synthesis analysis employs multiple techniques to verify structural integrity:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 6.3 ppm (vinyl proton), and δ 3.9 ppm (methoxy group).
- ¹³C NMR : Signals at 165 ppm (carboxylic acid), 190 ppm (ketone), and 115 ppm (cyano group).
- Infrared (IR) Spectroscopy :
- Strong absorption at 1700 cm⁻¹ (C=O stretch), 2200 cm⁻¹ (C≡N stretch), and 1250 cm⁻¹ (C-Br bond).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is utilized to confirm purity (>98%). Residual solvents and inorganic salts are quantified via gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS).
Industrial and Laboratory-Scale Production
Scaling Challenges
Transitioning from laboratory to industrial synthesis introduces hurdles:
- Heat Management : Exothermic condensation steps require jacketed reactors with cooling systems to prevent thermal runaway.
- Yield Optimization : Pilot studies report yields of 60–70%, with losses attributed to bromine volatility and side reactions.
Comparative Analysis of Alternative Routes
Retrosynthetic Approaches
- Route A : Bromination of preformed α,β-unsaturated ketones followed by carboxylation.
- Route B : Suzuki coupling between 4-methoxyphenylboronic acid and brominated acrylate intermediates.
Limitations :
- Cost : Palladium catalysts in cross-coupling reactions increase production expenses.
- Complexity : Multi-step sequences reduce overall yield compared to the single-step condensation method.
Análisis De Reacciones Químicas
El ácido bromobrómico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El ácido bromobrómico es un agente oxidante fuerte y puede oxidar varios compuestos orgánicos e inorgánicos.
Reducción: Se puede reducir a ácido bromoso (HBrO₂) o bromo (Br₂) en ciertas condiciones.
Sustitución: El ácido bromobrómico puede participar en reacciones de sustitución, donde el ion bromato (BrO₃⁻) es reemplazado por otros iones o moléculas.
Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, peróxido de hidrógeno y varios agentes reductores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El ácido bromobrómico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como agente oxidante en diversas reacciones químicas y procesos de síntesis.
Biología: El ácido bromobrómico se utiliza en ensayos bioquímicos y experimentos que implican reacciones de oxidación-reducción.
Mecanismo De Acción
El mecanismo de acción del ácido bromobrómico involucra sus fuertes propiedades oxidantes. Puede donar átomos de oxígeno a otras moléculas, lo que lleva a la oxidación de esas moléculas. Los objetivos moleculares y las vías involucradas en su acción dependen de las reacciones y aplicaciones específicas en las que se utiliza .
Comparación Con Compuestos Similares
Structural and Functional Distinctions
- This compound contains a unique bromoacrylate group, enabling direct DNA replication interference without requiring metabolic activation .
- Cyclophosphamide requires hepatic activation to produce cytotoxic metabolites, limiting its use in patients with liver dysfunction .
- SOAz lacks detailed structural data in the evidence but shares functional overlap in cell cycle disruption .
Actividad Biológica
Cytembena, a synthetic compound with the chemical formula CHBrNaO, has been the subject of various studies focusing on its biological activity, particularly its potential as an anticancer agent. This article compiles data from multiple sources to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNaO
- CAS Number : 23665583
- Molecular Weight : 303.08 g/mol
This compound is known to act primarily as a DNA synthesis inhibitor , which can interfere with the replication process in cancer cells. Its mechanism involves intercalation into DNA, leading to topoisomerase inhibition, which is crucial for DNA unwinding during replication. This action can trigger apoptosis in malignant cells, making it a candidate for cancer therapy.
Anticancer Effects
-
Cellular Response :
- This compound has shown significant anticancer activity in various cell lines. In a study involving the National Cancer Institute's 60 cell line testing, this compound was identified as having a unique profile compared to other compounds, indicating a novel mechanism of action, particularly against multidrug-resistant cancer models .
- Case Studies :
- In Vitro Studies :
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known compounds:
Clinical Trials and Toxicity Studies
Research indicates that while this compound shows promising anticancer properties, further studies are necessary to fully understand its toxicity profile and long-term effects. The National Toxicology Program (NTP) has utilized various animal models for toxicity assessments, which have provided insights into potential adverse effects associated with long-term exposure .
Summary of Findings
- Efficacy : this compound demonstrates significant anticancer activity in both in vitro and clinical settings.
- Safety Profile : Initial studies suggest manageable toxicity; however, comprehensive safety evaluations are ongoing.
- Future Research Directions : Further studies are needed to explore combination therapies with other anticancer agents and to elucidate the full range of biological activities.
Q & A
Q. What are the primary biochemical mechanisms through which Cytembena inhibits DNA biosynthesis, and how can these be experimentally validated?
this compound acts as a cytostatic agent by broadly suppressing DNA synthesis, likely through interference with nucleotide incorporation or DNA polymerase activity . To validate this, researchers can use:
- BrdU incorporation assays to measure DNA synthesis rates in treated vs. untreated cell lines.
- qPCR or RNA-seq to assess transcriptional changes in DNA repair genes (e.g., BRCA1, ATM).
- Flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockage) . Control experiments: Include untreated cells and positive controls (e.g., cisplatin for DNA damage).
Q. Which experimental models are most suitable for studying this compound’s cytostatic effects in vitro?
- Cancer cell lines (e.g., HeLa, MCF-7) with high proliferation rates to quantify growth inhibition via MTT or clonogenic assays.
- Primary cell cultures (e.g., fibroblasts) to compare tumor-specificity.
- 3D organoid models to mimic tissue-level responses. Methodological note: Normalize results to baseline proliferation rates and account for batch effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported carcinogenic vs. cytostatic effects across studies?
Contradictions may arise from dosage, exposure duration, or model systems. To address this:
- Conduct dose-response studies (0.1–100 µM) to identify thresholds for cytostatic vs. carcinogenic effects.
- Use comet assays or γH2AX staining to differentiate DNA damage (carcinogenic) from replication arrest (cytostatic).
- Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell type, assay sensitivity) .
Q. What methodologies are optimal for investigating this compound’s synergistic effects with other DNA-targeting agents?
- Combination index (CI) analysis using the Chou-Talalay method to quantify synergism/antagonism.
- RNA interference screens to identify genes modulating synergy (e.g., TP53 knockout).
- Pharmacokinetic modeling to optimize dosing schedules in vivo .
Q. How can researchers design experiments to distinguish this compound’s direct DNA-binding activity from indirect epigenetic effects?
- Atomic force microscopy (AFM) or DNA footprinting to visualize direct DNA interactions.
- Methylation-specific PCR or ChIP-seq to evaluate histone modification changes.
- Knockout models (e.g., DNMT1−/−) to isolate epigenetic mechanisms .
Methodological & Analytical Considerations
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent cytotoxicity data?
- Non-linear regression (e.g., log-logistic models) to calculate IC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Survival analysis (Kaplan-Meier curves) for in vivo tumor progression studies .
Q. How should researchers address variability in this compound’s activity across different DNA repair-deficient backgrounds?
- Use isogenic cell lines (e.g., BRCA1+/+ vs. BRCA1−/−) to isolate repair pathway dependencies.
- CRISPR-Cas9 screens to identify synthetic lethal interactions.
- Pathway enrichment analysis (e.g., DAVID, GSEA) to map affected biological processes .
Ethical & Translational Challenges
Q. What ethical considerations are paramount when designing in vivo studies involving this compound’s carcinogenic potential?
- Adhere to 3R principles (Replacement, Reduction, Refinement) for animal use.
- Include tumor surveillance protocols for long-term carcinogenicity studies.
- Obtain IRB approval for human-derived cell lines or xenograft models .
Data Reproducibility & Validation
Q. Which validation strategies are recommended to confirm this compound’s mechanism of action across independent labs?
- Blinded replicate experiments with shared cell lines and protocols.
- Orthogonal assays (e.g., EdU incorporation + DNA fiber analysis) to cross-validate DNA synthesis inhibition.
- Public data deposition in repositories like GEO or PRIDE for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
